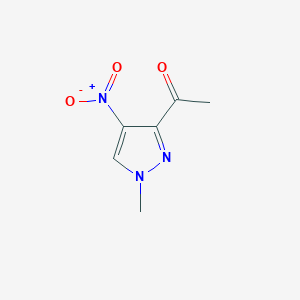

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

The synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone typically involves the nitration of 1-methyl-3-pyrazole followed by acetylation The nitration process introduces a nitro group at the 4-position of the pyrazole ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts .

Análisis De Reacciones Químicas

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Aplicaciones Científicas De Investigación

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds, such as:

1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound lacks the nitro group, which significantly alters its chemical and biological properties.

1-(5-Methyl-1H-pyrazol-4-yl)ethanone:

4-Acetyl-5-methylpyrazole: This compound has a different substitution pattern, leading to distinct chemical behaviors and uses

Actividad Biológica

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a methyl and nitro substituent, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce TNF-α levels by up to 85% at specific concentrations, showcasing their potential in treating inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are well-documented. A comparative study highlighted that derivatives containing the pyrazole moiety exhibited potent activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups, such as amides or piperidine moieties, significantly enhances their antimicrobial efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1-(1-methyl-4-nitro-pyrazol) | E. coli | 20 | |

| 1-(1-methyl-4-nitro-pyrazol) | S. aureus | 25 | |

| 1-(1-methyl-4-nitro-pyrazol) | Klebsiella pneumoniae | 18 |

3. Anticancer Potential

Pyrazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. For example, certain derivatives were found to inhibit cell growth in breast cancer cell lines by disrupting cell cycle progression .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Effects : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit inflammatory markers in vitro. Compounds were tested against LPS-induced inflammation models, showing significant reductions in cytokine production.

- Antimicrobial Efficacy : In another investigation, a novel pyrazole derivative was synthesized and tested against resistant strains of bacteria. The results indicated that the compound exhibited superior antimicrobial activity compared to traditional antibiotics.

- Anticancer Activity : A recent study focused on the effects of a pyrazole derivative on human cancer cell lines revealed that it could effectively induce apoptosis through caspase activation pathways.

Propiedades

IUPAC Name |

1-(1-methyl-4-nitropyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-8(2)7-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZOMPOVKHIXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426894 |

Source

|

| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137890-10-9 |

Source

|

| Record name | 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.